molecular formula C10H13NO B13252633 3-Cyclopropoxy-5-methylaniline

3-Cyclopropoxy-5-methylaniline

Cat. No.: B13252633
M. Wt: 163.22 g/mol
InChI Key: KLURFACBWZBUTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methylaniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-5-methylaniline is unique due to the presence of both a cyclopropoxy group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylaniline

InChI

InChI=1S/C10H13NO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3,11H2,1H3

InChI Key

KLURFACBWZBUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC2)N

Origin of Product

United States

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